4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine
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Overview
Description
4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.74. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Effects
4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, including compounds structurally related to 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine, have demonstrated significant antinociceptive effects in mice. These compounds, synthesized using the Mannich reaction, showed effectiveness in both the hot plate test and the writhing test without impacting motor coordination or myorelaxation in animals (Listos et al., 2013).
Antiobesity Activity
Diaryl dihydropyrazole-3-carboxamides, including derivatives with a morpholine component structurally similar to this compound, have shown promising results in suppressing appetite and reducing body weight in animal models. These compounds, exhibiting CB1 antagonistic activity, also possess favorable pharmacokinetic profiles, suggesting their potential as antiobesity agents (Srivastava et al., 2007).
Antimicrobial Activities
Newly synthesized 1,2,4-triazole derivatives, including compounds with a morpholine moiety, have been evaluated for their antimicrobial properties. Some of these compounds displayed good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Anticonvulsant Activity
3-amino- and 5-aminopyrazoles, including 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, have been synthesized and found to exert a strong anticonvulsant effect. These compounds effectively block sodium channels and show promising results in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).
Antifungal Activity Development
Research on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine has revealed its potential in treating fungal pathologies of the skin. This compound, belonging to the 1,2,4-triazole derivatives, displayed no mutagenic effect at doses used for predicting carcinogenicity, suggesting safety for further drug development (Bushuieva et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-3-1-11(2-4-12)14-9-13(16-19-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARAMQQLQKMIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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